molecular formula C13H9ClF2S B7990921 1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990921
M. Wt: 270.73 g/mol
InChI Key: UMUUBQDTZRVNSE-UHFFFAOYSA-N
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Description

1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1 and a sulfanylmethyl group at position 2, which is further attached to a 3-chloro-4-fluorophenyl moiety. This structure combines electron-withdrawing substituents (fluorine and chlorine) with a sulfur-containing functional group, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. The 3-chloro-4-fluorophenyl group is notable for its role in enhancing biological activity, as seen in tyrosinase inhibitors and γ-secretase inhibitors .

Molecular Formula: C₁₃H₉ClF₂S
Molecular Weight: 270.72 g/mol
Key Structural Features:

  • Fluorine at position 1 of the benzene ring.
  • Sulfanylmethyl (-SCH₂-) bridge linking to a 3-chloro-4-fluorophenyl group.

Properties

IUPAC Name

2-chloro-1-fluoro-4-[(2-fluorophenyl)methylsulfanyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-11-7-10(5-6-13(11)16)17-8-9-3-1-2-4-12(9)15/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUUBQDTZRVNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and chlorine atoms can influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical biology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of halogens and sulfanylmethyl groups. Below are key comparisons with similar derivatives:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility
1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene C₁₃H₉ClF₂S 270.72 1-F, 2-SCH₂-(3-Cl-4-F-C₆H₃) N/A Likely lipophilic
1-Fluoro-2-(methylsulfonyl)benzene C₇H₇FO₂S 174.19 1-F, 2-SO₂CH₃ 46–49 Chloroform, methanol
1-Fluoro-2-(trifluoromethylsulfonyl)benzene C₇H₄F₄O₂S 228.16 1-F, 2-SO₂CF₃ N/A N/A
2-Chloro-phenylmethyl sulfoxide C₇H₇ClOS 174.64 2-Cl, methylsulfinyl (-SOCH₃) N/A N/A
1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene C₉H₇ClF₃S 245.67 4-CH₃, 1-SCH₂CF₂Cl N/A N/A

Key Observations :

  • Sulfur Oxidation State: The sulfanyl (-S-) group in the target compound contrasts with sulfonyl (-SO₂-) groups in analogues (e.g., ), impacting electronic properties and reactivity.
  • Halogen Effects: The 3-chloro-4-fluorophenyl group introduces steric bulk and dual halogenation, which may improve binding affinity in biological systems compared to monosubstituted derivatives .
  • Molecular Weight : The target compound’s higher molecular weight (270.72 g/mol) reflects its extended substituent, influencing solubility and bioavailability.

Biological Activity

1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9ClF2SC_{13}H_{9}ClF_{2}S. This compound features a unique arrangement of fluorine, chlorine, and sulfur atoms attached to a benzene ring, which contributes to its distinctive biological activity. Its structure makes it a candidate for various applications in pharmaceuticals and chemical research.

Chemical Structure and Properties

The compound exhibits the following key properties:

  • Molecular Weight : 270.73 g/mol
  • CAS Number : 1443327-31-8
  • InChI : InChI=1S/C13H9ClF2S/c14-11-6-5-10(7-13(11)16)17-8-9-3-1-2-4-12(9)15/h1-7H,8H2

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Suzuki–Miyaura Coupling : A palladium-catalyzed carbon-carbon bond formation that allows for the coupling of fluorinated phenyl groups.
  • Nucleophilic Substitution Reactions : These reactions can occur at the fluorine atoms, enabling the formation of new derivatives.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as enzymes and receptors. The presence of fluorine enhances its binding affinity due to strong hydrogen bonding and dipole interactions. The sulfanylmethyl group also plays a critical role in mediating its reactivity.

Antitumor Activity

Recent studies have explored the compound's potential as an antitumor agent. For instance, similar compounds have shown significant reductions in tumor growth in preclinical models, suggesting that this compound may exhibit comparable effects.

CompoundTumor Reduction (%)Reference
Compound A51.7%
This compoundTBDOngoing Studies

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary findings indicate that it may effectively inhibit certain kinases, which are crucial in cancer proliferation pathways.

Case Studies and Research Findings

Several studies have documented the biological implications of compounds similar to this compound:

  • In vitro Studies : Research indicates that compounds with similar structures can inhibit cancer cell lines effectively, leading to apoptosis.
    • Example: A study on fluorinated benzene derivatives showed a significant decrease in cell viability in breast cancer cell lines.
  • Animal Models : In vivo studies using animal models have demonstrated that these compounds can reduce tumor sizes significantly compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene, and what are the critical reaction parameters?

  • Answer : A common approach involves nucleophilic substitution or thiol-ene coupling to introduce the sulfanylmethyl group. For example, reacting 2-fluorobenzyl bromide with 3-chloro-4-fluorobenzenethiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C achieves the desired linkage. Reaction progress is monitored via TLC, and purification involves column chromatography using hexane/ethyl acetate gradients. Critical parameters include maintaining anhydrous conditions to prevent thiol oxidation and controlling stoichiometry to minimize disulfide byproducts .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing between ortho/para substituents via coupling constants).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₈ClF₂S).
  • HPLC-PDA : Assesses purity (>98% required for pharmacological studies).
  • FT-IR : Verifies C-F (1080–1120 cm⁻¹) and S-C (600–700 cm⁻¹) bonds. Contradictions in spectral data (e.g., unexpected peaks in ¹H NMR) may indicate residual solvents or regioisomers, necessitating recrystallization .

Q. How does the electronic environment of the fluorine substituents influence reactivity?

  • Answer : The fluorine atoms act as electron-withdrawing groups, polarizing the aromatic ring and directing electrophilic substitutions to specific positions. For instance, the 2-fluoro group on the benzene ring deactivates the ring, making it less reactive toward electrophiles unless activated by meta-directing groups. Computational studies (DFT) can predict sites of reactivity, aiding in designing derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the compound’s stability under varying pH conditions?

  • Answer : Molecular dynamics (MD) simulations and pKa predictions via COSMO-RS can model hydrolysis pathways of the sulfanylmethyl group. For example, conflicting experimental reports on stability in acidic media (pH < 3) may arise from solvent effects or trace metal catalysts. Simulations can isolate variables and identify degradation intermediates, guiding experimental validation via LC-MS .

Q. What strategies optimize the synthesis of this compound to minimize steric hindrance from the 3-chloro-4-fluorophenyl group?

  • Answer : Steric hindrance can reduce yields during thiol coupling. Mitigation strategies include:

  • Microwave-assisted synthesis : Enhances reaction rates by reducing activation energy.
  • Bulky ligands in catalysis : Use of Pd(PPh₃)₄ in cross-coupling reactions to stabilize transition states.
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of the hindered thiol. Kinetic studies (e.g., via in situ IR) can identify rate-limiting steps .

Q. How does the sulfanylmethyl moiety influence biological activity in antimicrobial studies?

  • Answer : The sulfur atom can disrupt bacterial membranes via thiol-disulfide exchange or inhibit enzymes like dihydrofolate reductase (DHFR). Comparative studies with oxygen analogs (e.g., methyl ether derivatives) show reduced activity, suggesting sulfur’s redox activity is critical. Dose-response assays (MIC/MBC) combined with proteomics can map target pathways .

Q. What are the challenges in characterizing degradation products of this compound under UV exposure?

  • Answer : Photo-degradation generates radicals (e.g., via C-S bond cleavage), detectable via ESR spectroscopy. LC-MS/MS with collision-induced dissociation (CID) identifies transient species like fluorobenzaldehyde derivatives. Contradictions in degradation half-lives (e.g., in aqueous vs. organic media) require controlled photolysis chambers and standardized light sources .

Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of fluorine in modulating sulfanylmethyl group reactivity via isotope labeling (¹⁸O/²H).
  • Biosensor Development : Explore fluorophore conjugation for real-time tracking in biological systems .
  • Environmental Impact : Assess ecotoxicity using OECD 301D guidelines to address regulatory requirements .

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